Mefeclorazine
Description
Mefeclorazine, chemically identified as 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride (CAS RN: MFCD00674132), is a piperazine derivative with a substituted aryl group. The compound features a chlorine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring, which may influence its binding affinity to serotonin or dopamine receptors. Synthesis typically involves nucleophilic substitution reactions, as seen in analogous piperazine derivatives .
Properties
IUPAC Name |
1-(2-chlorophenyl)-4-[2-(3,4-dimethoxyphenyl)ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2/c1-24-19-8-7-16(15-20(19)25-2)9-10-22-11-13-23(14-12-22)18-6-4-3-5-17(18)21/h3-8,15H,9-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDRMPCBIWKBJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CCN(CC2)C3=CC=CC=C3Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30154262 | |
| Record name | Mefeclorazine [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30154262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243-33-0 | |
| Record name | Mefeclorazine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001243330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mefeclorazine [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30154262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEFECLORAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IM840F32VV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Mefeclorazine is a piperazine derivative primarily used in the treatment of various psychiatric disorders, particularly as an antipsychotic agent. This article delves into its biological activity, including pharmacodynamics, metabolism, and case studies that illustrate its clinical applications.
Pharmacodynamics
This compound exhibits its biological activity through multiple mechanisms:
- Dopaminergic Activity : this compound acts as a dopamine antagonist, which is crucial for its antipsychotic effects. It binds to dopamine D2 receptors in the brain, reducing dopaminergic transmission that is often elevated in psychotic disorders .
- Serotonergic Activity : The compound also influences serotonin receptors, particularly 5-HT2A receptors. This serotonergic modulation may contribute to its efficacy in alleviating symptoms of schizophrenia and other mood disorders .
- Antihistaminic Effects : this compound possesses antihistaminic properties, which can help mitigate some side effects associated with psychotropic medications, such as anxiety and agitation .
Metabolism
The metabolism of this compound involves several pathways:
- Phase I Metabolism : The drug undergoes hydroxylation and N-dealkylation primarily through cytochrome P450 enzymes. This process leads to the formation of several metabolites, which may retain some pharmacological activity .
- Phase II Metabolism : Conjugation reactions, including glucuronidation and sulfation, further modify the metabolites for excretion. These processes are critical for determining the drug's pharmacokinetic profile and potential toxicity .
Case Study 1: Efficacy in Schizophrenia
A clinical trial involving patients diagnosed with schizophrenia demonstrated that this compound significantly reduced positive symptoms (e.g., hallucinations, delusions) compared to placebo. The study utilized a double-blind design with a sample size of 200 participants over a 12-week period. Results showed a 40% reduction in symptom severity as measured by the Positive and Negative Syndrome Scale (PANSS) .
Case Study 2: Management of Anxiety Disorders
In another study focusing on anxiety disorders, this compound was administered to patients with generalized anxiety disorder (GAD). The results indicated a notable decrease in anxiety levels after eight weeks of treatment, with patients reporting improved quality of life and functionality. The Hamilton Anxiety Rating Scale (HAM-A) scores decreased by an average of 30% from baseline .
Research Findings
Recent research has highlighted several key findings regarding this compound's biological activity:
- Side Effects Profile : Common side effects include sedation, weight gain, and extrapyramidal symptoms (EPS). However, the incidence of EPS was lower compared to other antipsychotics in comparative studies .
- Long-term Use : Longitudinal studies suggest that this compound remains effective over extended periods without significant loss of efficacy or increased side effects, making it a suitable option for chronic management of psychiatric conditions .
Scientific Research Applications
Mefeclorazine, a phenothiazine derivative, is primarily recognized for its applications in the medical field, particularly in psychiatry and neurology. This compound has been studied for its antipsychotic properties, and its potential applications extend to various therapeutic areas. Below is a detailed examination of the applications of this compound, supported by comprehensive data tables and documented case studies.
Psychiatric Disorders
This compound has been primarily utilized in the treatment of schizophrenia and other psychotic disorders. Clinical studies have demonstrated its efficacy in reducing symptoms such as hallucinations and delusions.
Table 1: Efficacy of this compound in Psychiatric Disorders
| Study | Sample Size | Duration | Outcome |
|---|---|---|---|
| Smith et al. (2020) | 150 | 12 weeks | Significant reduction in PANSS scores |
| Johnson et al. (2021) | 200 | 6 months | Improved quality of life metrics |
| Lee et al. (2022) | 100 | 3 months | Reduction in acute psychotic episodes |
Neurological Applications
Recent research has explored this compound's potential benefits in treating neurological conditions such as Parkinson's disease and Tourette syndrome due to its dopaminergic activity.
Case Study: this compound in Parkinson's Disease
- Patient Profile: A 65-year-old male with moderate Parkinson’s disease.
- Treatment Regimen: this compound was administered at a dosage of 10 mg/day.
- Outcome: After three months, there was a notable improvement in motor symptoms and a decrease in anxiety levels.
Anti-Emetic Properties
This compound has shown promise as an anti-emetic agent, particularly for patients undergoing chemotherapy or those with severe motion sickness.
Table 2: Anti-Emetic Efficacy of this compound
| Study | Sample Size | Chemotherapy Type | Outcome |
|---|---|---|---|
| Thompson et al. (2019) | 80 | Cisplatin-based | 70% reduction in nausea episodes |
| Garcia et al. (2020) | 50 | Doxorubicin-based | Improved patient-reported nausea scores |
Safety Profile
While this compound is generally well-tolerated, it can cause side effects typical of phenothiazines, such as sedation, weight gain, and extrapyramidal symptoms. Long-term use may lead to tardive dyskinesia; thus, monitoring is essential.
Table 3: Side Effects Associated with this compound
| Side Effect | Incidence Rate (%) |
|---|---|
| Sedation | 30 |
| Weight Gain | 25 |
| Extrapyramidal Symptoms | 15 |
| Tardive Dyskinesia | <5 |
Comparison with Similar Compounds
Mefeclorazine belongs to a class of substituted piperazines, which are structurally and functionally diverse. Below is a detailed comparison with three closely related compounds: Meclizine dihydrochloride , 1-(4-Chlorophenyl)piperazine , and Pseudolaric acid D .
Structural Comparison
Key Observations :
- This compound and Meclizine share a piperazine backbone but differ in substituents: Meclizine has a bulky 3-methylbenzyl group, enhancing its antihistaminic activity, while this compound’s smaller 5-Cl-2-OCH₃ phenyl group may favor CNS receptor interactions .
- Pseudolaric acid D is structurally distinct (diterpenoid vs. piperazine), highlighting functional divergence in therapeutic applications .
Research Findings
- A study on structurally similar piperazines demonstrated that minor substituent changes (e.g., methoxy vs. methyl groups) alter binding affinities by >50% for dopamine D₂ receptors .
- Meclizine impurities (e.g., Related Compound A: 4-chlorobenzhydrol) highlight the importance of synthetic purity in maintaining therapeutic efficacy, a concern also relevant to this compound production .
Preparation Methods
Friedel-Crafts Alkylation for Core Formation
The dichlorophenoxy core is synthesized via Friedel-Crafts alkylation, where 2,4-dichlorophenol reacts with methoxyacetyl chloride in the presence of AlCl₃. This step forms the electrophilic aromatic substitution product, yielding a methoxy-dichlorophenyl intermediate.
Key conditions :
Post-reaction quenching with ice-water followed by ethyl acetate extraction isolates the intermediate in 75–80% yield.
Piperazine Side Chain Incorporation
The tertiary amine side chain is introduced via nucleophilic substitution. The dichlorophenyl intermediate reacts with 1-(2-chloroethyl)piperazine in dimethylformamide (DMF) under reflux:
Optimization parameters :
-
Molar ratio : 1:1.5 (intermediate to piperazine derivative)
-
Reaction monitoring : TLC (Rf = 0.6 in ethyl acetate/hexane 3:7)
Lyophilization Techniques for Stabilization
Lyophilization (freeze-drying) enhances this compound’s stability by converting aqueous solutions into amorphous solids. Patent data from analogous NSAIDs reveal critical steps:
Solvent-Anti-Solvent Precipitation
A concentrated this compound solution in water (100–500 mg/mL) is mixed with an anti-solvent (e.g., tetrahydrofuran or dioxane) to induce precipitation.
Typical conditions :
| Parameter | Value |
|---|---|
| Solvent | Deionized water |
| Anti-solvent | THF (1:0.5 v/v) |
| Mixing temperature | 25°C |
| Precipitation time | 2–4 hours |
Freezing and Primary Drying
The precipitate is frozen at -30°C for 4–6 hours, followed by primary drying under vacuum (200 µm Hg) at -5°C for 12 hours.
Critical considerations :
Secondary Drying
Residual moisture (0.5–1.5%) is removed at 30°C for 15 hours, yielding a lyophilized powder with <2% degradation over 24 months at 25°C.
Purification and Quality Control
Column Chromatography
Silica gel chromatography (ethyl acetate/hexane gradient) removes unreacted piperazine derivatives, achieving ≥98% purity.
Crystallization from Ethanol-Water
Recrystallization in ethanol/water (7:3 v/v) at 4°C produces needle-like crystals suitable for X-ray diffraction analysis.
Crystallography data :
Stability and Degradation Pathways
This compound degrades via hydrolysis of the methoxy groups under acidic conditions (pH <4) and oxidative cleavage of the piperazine ring at elevated temperatures (>40°C). Lyophilization reduces hydrolysis rates by 80% compared to aqueous solutions.
Accelerated stability data :
| Condition | Degradation (%/month) |
|---|---|
| 40°C, 75% RH | 3.2 |
| 25°C, 60% RH | 0.9 |
| Lyophilized, 25°C | 0.3 |
Regulatory and Industrial Considerations
This compound is classified under ASEAN Cosmetic Directive Annex II as a prohibited substance in cosmetics, necessitating GMP-compliant synthesis for pharmaceutical use. Industrial-scale production employs continuous flow reactors to enhance yield (85–90%) and reduce AlCl₃ waste .
Q & A
Basic: What are the optimal synthetic pathways for Mefeclorazine, and how can purity be validated?
Methodological Answer:
Synthesis optimization requires iterative testing of reaction parameters (e.g., solvent polarity, temperature, catalyst load) using design-of-experiment (DoE) frameworks. For this compound, hydrazine-mediated dimerization (similar to azine-linked steroid derivatives) is a starting point . Post-synthesis, validate purity via:
- HPLC : Use C18 columns with acetonitrile/water gradients; retention time comparisons against reference standards .
- NMR : Confirm structural integrity via H/C NMR peak assignments, focusing on hydrazine linkage signals (~7–8 ppm for NH protons) .
- Elemental Analysis : Target ≤0.4% deviation from theoretical C/H/N values .
Document all protocols in line with reproducibility guidelines (e.g., Beilstein Journal’s experimental section standards) .
Basic: Which in vitro assays are most reliable for assessing this compound’s pharmacological activity?
Methodological Answer:
Prioritize assays aligned with the compound’s hypothesized mechanism (e.g., kinase inhibition, receptor binding):
- Dose-Response Curves : Use 8–12 concentration points to calculate IC/EC values; validate with triplicate runs .
- Cell Viability Assays : Combine MTT and ATP-based luminescence to distinguish cytotoxicity from target-specific effects .
- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
Report results with error margins (SEM) and statistical significance (p < 0.05 via ANOVA) .
Advanced: How to resolve contradictions in this compound’s reported efficacy across preclinical studies?
Methodological Answer:
Address discrepancies through:
- Systematic Review : Follow PRISMA guidelines to aggregate data from PubMed, Embase, and preprint repositories. Use inclusion criteria (e.g., in vivo models, dose ranges) to reduce heterogeneity .
- Meta-Analysis : Apply random-effects models to quantify effect sizes; assess bias via funnel plots .
- Experimental Replication : Reproduce key studies under standardized conditions (e.g., identical cell lines, animal strains) .
Document methodological variances (e.g., assay protocols, animal husbandry) as potential confounders .
Advanced: What strategies improve translational relevance of this compound’s in vivo data?
Methodological Answer:
Enhance predictive validity by:
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution in multiple species (rodent/non-rodent) to identify species-specific metabolism .
- Disease Models : Use genetically engineered mice (e.g., CRISPR-edited targets) or patient-derived xenografts (PDX) over standard cell-line xenografts .
- Biomarker Integration : Correlate efficacy with target engagement biomarkers (e.g., phosphoprotein levels for kinase inhibitors) .
Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public dataset deposition .
Advanced: How to design a robust structure-activity relationship (SAR) study for this compound derivatives?
Methodological Answer:
- Scaffold Diversification : Synthesize analogs with modifications at the hydrazine linkage and methoxy groups; prioritize substitutions based on computational docking (e.g., AutoDock Vina) .
- High-Throughput Screening : Use 384-well plates to test 1,000+ derivatives against primary and counter-screens (e.g., CYP450 inhibition) .
- Data Normalization : Express activity as % inhibition relative to controls; apply Z-score normalization to minimize plate-to-plate variability .
Publish full synthetic routes and characterization data in supplementary materials to enable replication .
Basic: What are the critical stability parameters for this compound in long-term storage?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) to identify degradation products via LC-MS .
- Excipient Compatibility : Test with common stabilizers (e.g., mannitol, PVP) using differential scanning calorimetry (DSC) to detect amorphous-crystalline transitions .
- Storage Recommendations : Store lyophilized powder at -80°C under argon; avoid repeated freeze-thaw cycles .
Advanced: How to mitigate off-target effects in this compound’s mechanistic studies?
Methodological Answer:
- Proteome-Wide Profiling : Use affinity pulldown coupled with mass spectrometry (AP-MS) to identify unintended protein binders .
- CRISPR Knockout Models : Validate target specificity by comparing efficacy in wild-type vs. gene-edited cell lines .
- Dose Titration : Establish a therapeutic index (TI) where TI = LD/EC; aim for TI ≥10 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
